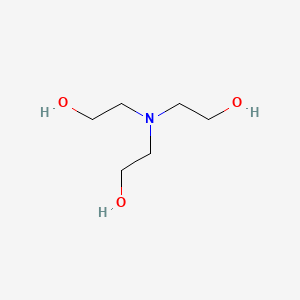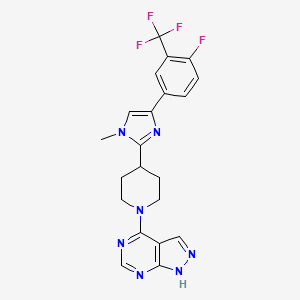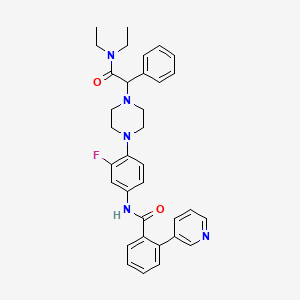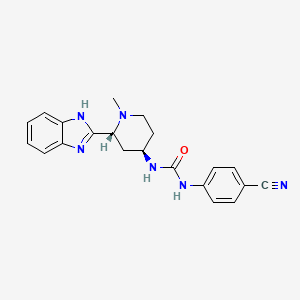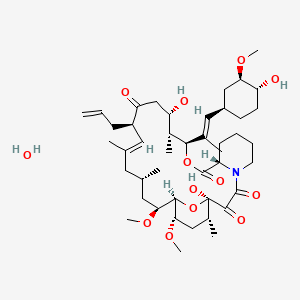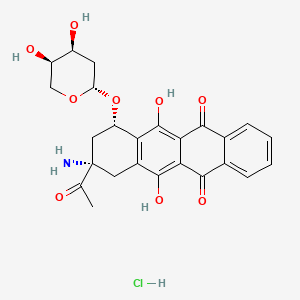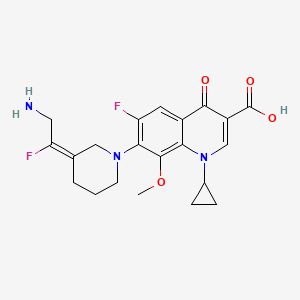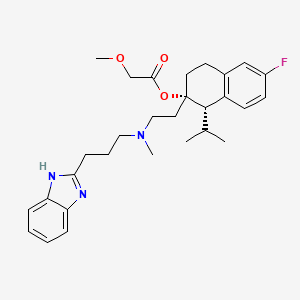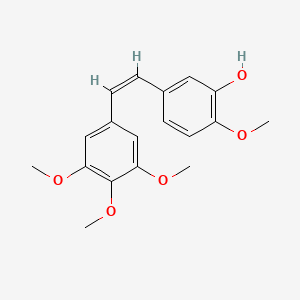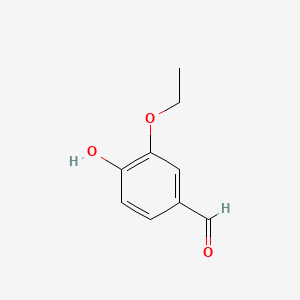
Tylosinphosphat
Übersicht
Beschreibung
Tylosin phosphate is a macrolide antibiotic derived from the bacterium Streptomyces fradiae. It is primarily used in veterinary medicine to treat bacterial infections in livestock, including cattle, pigs, and poultry. Tylosin phosphate is known for its effectiveness against Gram-positive bacteria and certain Gram-negative bacteria, such as Mycoplasma, Rickettsia, and Chlamydia .
Wissenschaftliche Forschungsanwendungen
Tylosinphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
- Chemie: Wird als Modellverbindung verwendet, um Makrolid-Antibiotika und ihre chemischen Eigenschaften zu untersuchen.
- Biologie: Wird in der Forschung zu bakteriellen Resistenzmechanismen und den Auswirkungen von Antibiotika auf mikrobielle Gemeinschaften eingesetzt.
- Medizin: Wird auf sein potenzielles Einsatzgebiet bei der Behandlung bakterieller Infektionen beim Menschen untersucht, obwohl es hauptsächlich in der Veterinärmedizin eingesetzt wird.
- Industrie: Wird als Futtermittelzusatzstoff verwendet, um das Wachstum zu fördern und Infektionen bei Nutztieren zu verhindern .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Proteinsynthese in anfälligen Bakterien hemmt. Es bindet an die 50S-Untereinheit des bakteriellen Ribosoms und verhindert die Translokation von Peptiden während der Translation. Diese Wirkung ist bakteriostatisch, d. h. sie hemmt das Wachstum von Bakterien, anstatt sie direkt abzutöten .
Ähnliche Verbindungen:
- Erythromycin: Ein weiteres Makrolid-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber einem breiteren Wirkungsspektrum.
- Azithromycin: Ein Makrolid mit verbesserten pharmakokinetischen Eigenschaften und einer längeren Halbwertszeit.
- Clarithromycin: Ein Makrolid mit erhöhter Aktivität gegen bestimmte Bakterien im Vergleich zu Erythromycin .
Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Wirksamkeit gegen bestimmte grampositive Bakterien und seiner Verwendung als Futtermittelzusatzstoff in der Veterinärmedizin. Seine Fähigkeit, das Wachstum zu fördern und Infektionen bei Nutztieren zu verhindern, macht es zu einem wertvollen Werkzeug in der Agrarindustrie .
Wirkmechanismus
Tylosin phosphate exerts its effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides during translation. This action is bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright .
Similar Compounds:
- Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.
- Azithromycin: A macrolide with improved pharmacokinetic properties and a longer half-life.
- Clarithromycin: A macrolide with enhanced activity against certain bacteria compared to erythromycin .
Uniqueness of Tylosin Phosphate: Tylosin phosphate is unique in its high efficacy against specific Gram-positive bacteria and its use as a feed additive in veterinary medicine. Its ability to promote growth and prevent infections in livestock makes it a valuable tool in the agricultural industry .
Safety and Hazards
Zukünftige Richtungen
The use of Tylosin phosphate in veterinary medicine is well established, but research is ongoing into its effects and potential resistance issues . For example, studies have investigated the impact of Tylosin phosphate on antibiotic resistance in enterococci isolated from feedlot steers . Other research has focused on the effects of Tylosin phosphate on energy and nutrient digestibility in pigs .
Biochemische Analyse
Biochemical Properties
Tylosin phosphate interacts with various biomolecules, primarily through its role in inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation necessary for the peptide chain to grow . This interaction is crucial for its antimicrobial effect.
Cellular Effects
Tylosin phosphate has significant effects on various types of cells. For instance, it has been shown to increase the proportion of erythromycin-resistant and tylosin-resistant enterococci within the population when administered to cattle . It also influences cell function by inhibiting protein synthesis, which can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Tylosin phosphate involves its binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This binding interaction prevents the growth of bacteria, leading to their death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tylosin phosphate change over time. For instance, the proportion of erythromycin-resistant and tylosin-resistant enterococci began decreasing just prior to its removal and continued to decrease after Tylosin phosphate was withdrawn from the diet . This suggests that the antibiotic’s withdrawal prior to slaughter contributes to a reduction in the proportion of macrolide-resistant enterococci entering the food chain .
Dosage Effects in Animal Models
The effects of Tylosin phosphate vary with different dosages in animal models. For example, it is administered to calves orally in the milk replacer at a dose of 40 mg/kg body weight and to cattle by intramuscular injection at a dose of 4-10 mg/kg body weight . In pigs, Tylosin phosphate may be administered in the drinking water at a dose of 25 mg/kg body weight, in the feed at a dose of 3-7 mg/kg body weight, or by intramuscular injection at a dose of 2-10 mg/kg body weight for the prevention and control of diseases such as swine dysentery and enzootic pneumonia .
Metabolic Pathways
Tylosin phosphate is involved in a combination of polyketide and deoxyhexose metabolism . The primary product of the Ty1G polyketide synthase is a 16-atom lactone (protylonolide, synonym tylactone) that subsequently acquires three deoxyhexose substituents (D-mycaminose, 6-deoxy-D-allose and L-mycarose) in a preferred but not obligatory order .
Transport and Distribution
Tylosin phosphate is highly lipid-soluble, which allows it to penetrate all organs, tissues, and fluids . It is slightly to moderately bound to plasma proteins (30-47%), which facilitates its transport and distribution within cells and tissues .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Tylosinphosphat wird durch Fermentation von Streptomyces fradiae hergestellt. Die Fermentationsbrühe wird filtriert, um Myzel und andere Feststoffe zu entfernen. Das Filtrat wird dann verschiedenen Reinigungsschritten unterzogen, einschließlich Lösungsmittelextraktion, Fällung und Kristallisation, um this compound zu isolieren .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Herstellung von this compound eine großtechnische Fermentation, gefolgt von der nachgeschalteten Verarbeitung, um das Antibiotikum zu reinigen. Der Fermentationsprozess wird optimiert, um die Ausbeute an this compound zu maximieren, und die Reinigungsschritte sind so konzipiert, dass eine hohe Reinheit und Stabilität des Endprodukts gewährleistet werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tylosinphosphat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Tylosin kann oxidiert werden, um verschiedene Derivate zu bilden, wie z. B. Tylosin B, C und D.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Tylosinmolekül modifizieren.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Tylosinmolekül auftreten und zur Bildung verschiedener Derivate führen
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel
Wichtigste gebildete Produkte:
- Tylosin B (Desmycosin)
- Tylosin C (Macrocin)
- Tylosin D (Relomycin) .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tylosin phosphate involves the esterification of Tylosin with phosphoric acid. This is followed by the purification of the resulting Tylosin phosphate compound.", "Starting Materials": ["Tylosin", "Phosphoric acid"], "Reaction": ["Mix Tylosin and phosphoric acid in a reaction vessel", "Heat the mixture to a temperature of 60-70°C for 1-2 hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any impurities", "Purify the resulting Tylosin phosphate compound using techniques such as recrystallization or chromatography"] } | |
| 1405-53-4 | |
Molekularformel |
C46H80NO21P |
Molekulargewicht |
1014.1 g/mol |
IUPAC-Name |
2-[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid |
InChI |
InChI=1S/C46H77NO17.H3O4P/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;1-5(2,3)4/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;(H3,1,2,3,4)/t24?,25?,26?,27?,28?,29?,30?,32?,33?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46-;/m1./s1 |
InChI-Schlüssel |
NBOODGNJLRRJNA-JRNKFFRFSA-N |
Isomerische SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O |
Kanonische SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O |
| 1405-53-4 | |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Synonyme |
2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tylosin phosphate exert its antibacterial effect?
A1: Tylosin phosphate, a macrolide antibiotic, primarily acts by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits protein synthesis, ultimately leading to bacterial growth inhibition or death. []
Q2: Which bacterial species are commonly associated with liver abscesses in cattle?
A2: Fusobacterium necrophorum and Trueperella pyogenes are the primary bacterial species implicated in liver abscess development in feedlot cattle. []
Q3: Is tylosin phosphate effective in treating necrotic enteritis in chickens?
A3: Yes, research demonstrates that tylosin phosphate effectively treats necrotic enteritis in broiler chickens. In a study using a Clostridium perfringens induced model, all tested doses of tylosin phosphate (50, 100, 200, and 300 ppm) significantly reduced mortality and lesion scores compared to untreated birds. []
Q4: Can tylosin phosphate be used to treat proliferative enteropathy in pigs?
A5: Yes, oral tylosin phosphate has proven effective in both preventing and treating proliferative enteropathy (PE) in pigs challenged with Lawsonia intracellularis. Pigs given tylosin phosphate before or after challenge exposure did not develop clinical signs or lesions of PE. []
Q5: What is the primary mechanism of macrolide resistance in bacteria?
A6: The most common mechanism of macrolide resistance is the acquisition of erm genes, which encode rRNA methylases. These enzymes modify the ribosome binding site, reducing the binding affinity of macrolides. [, ]
Q6: Does the use of tylosin phosphate in cattle lead to an increase in resistant bacteria?
A7: Research suggests that while tylosin phosphate use can increase the proportion of resistant bacteria in cattle, this effect may be temporary. One study observed a decrease in the proportion of erythromycin- and tylosin-resistant enterococci after tylosin withdrawal, suggesting the importance of judicious antibiotic use. []
Q7: Does tylosin phosphate use contribute to macrolide resistance in Mannheimia haemolytica?
A8: A 3-year study found a low prevalence of tulathromycin resistance in M. haemolytica isolated from feedlot cattle, despite previous exposure to macrolides, including tylosin. The study highlights that resistance development may vary depending on the specific macrolide and local factors. []
Q8: Are there any effective alternatives to tylosin phosphate for controlling liver abscesses in cattle?
A9: Several alternatives to tylosin phosphate are under investigation, including: * Direct-fed microbials (DFM): Research on a novel DFM shows promise in reducing liver abscess prevalence without negatively impacting growth performance. [] * Immunoglobulin-Y (IgY): An IgY product designed to target F. necrophorum and T. pyogenes demonstrated potential for controlling liver abscesses and reducing macrolide-resistant bacteria. [] * Dietary modifications: Some studies suggest that increasing the bulk density of steam-flaked corn in cattle diets can reduce liver abscess incidence, offering a potential non-antibiotic approach. []
Q9: What are the benefits and limitations of direct-fed microbials (DFMs) as a tylosin phosphate alternative?
A10: Benefits: DFMs offer a non-antibiotic approach to potentially modulate the gut microbiome and improve animal health. Some DFMs have shown promise in reducing liver abscesses without affecting growth performance. [, ]
Q10: How is tylosin phosphate absorbed and distributed in chickens?
A11: Studies show that tylosin phosphate formulated in long-action pellets leads to increased bioavailability and higher serum concentrations in chickens compared to standard formulations. This suggests a potential for improved efficacy with this specific delivery method. []
Q11: Are there differences in pharmacokinetics between tylosin tartrate and tylosin phosphate in chickens?
A12: Research indicates that tylosin tartrate shows better absorption in chickens after oral administration compared to tylosin phosphate, resulting in higher plasma concentrations and bioavailability. []
Q12: What are the potential environmental risks associated with tylosin phosphate use?
A13: Tylosin phosphate, like other antibiotics, can enter the environment through animal waste. This raises concerns about potential ecotoxicological effects and selection for antibiotic resistance in environmental bacteria. [, ]
Q13: Is tylosin phosphate safe for human consumption?
A14: Regulatory agencies, such as the U.S. Food and Drug Administration, establish withdrawal periods for tylosin phosphate use in livestock to minimize residues in meat and ensure consumer safety. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


